molecular formula C20H24N2O3S B3449591 4-methyl-N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide

4-methyl-N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B3449591
M. Wt: 372.5 g/mol
InChI Key: FSSJQMKVADSYKU-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique molecular structure, which includes a piperidine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

The synthesis of 4-methyl-N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides as reagents.

    Coupling with Benzamide: The final step involves coupling the piperidine-sulfonyl intermediate with a benzamide derivative under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

4-methyl-N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-methyl-N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide can be compared with other sulfonamide compounds, such as:

    4-methyl-N-(4-methylphenyl)benzene sulfonamide: Similar in structure but lacks the piperidine ring, which may result in different biological activities.

    4-methyl-N-tosylbenzenesulfonamide: Contains a tosyl group instead of the piperidin-1-ylsulfonyl group, leading to variations in chemical reactivity and applications.

    4-nitrophenylsulfonyltryptophan: A sulfonamide compound with different substituents, used in different research contexts.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-6-10-18(11-7-15)21-20(23)17-9-8-16(2)19(14-17)26(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSJQMKVADSYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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